molecular formula C13H16N2O B1466693 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol CAS No. 1480222-94-3

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol

Cat. No.: B1466693
CAS No.: 1480222-94-3
M. Wt: 216.28 g/mol
InChI Key: FTBKMKKRXINIID-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol is a chemical compound belonging to the class of pyrazol derivatives Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Properties

IUPAC Name

3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-5-4-6-12(7-9)8-15-11(3)13(16)10(2)14-15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBKMKKRXINIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-methylbenzylamine with a suitable pyrazol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The process may also involve purification steps to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the pyrazol ring or the benzyl group.

  • Substitution: Substitution reactions can occur at the pyrazol ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Reduced pyrazol derivatives, Reduced benzyl derivatives

  • Substitution: Substituted pyrazol derivatives

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a ligand for biological receptors, potentially influencing biological pathways and processes.

Medicine: The compound could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: It may find applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-ol

  • 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol

  • 3,5-Dimethyl-1-(benzyl)-1H-pyrazol-4-ol

Uniqueness: 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol is unique due to the position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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